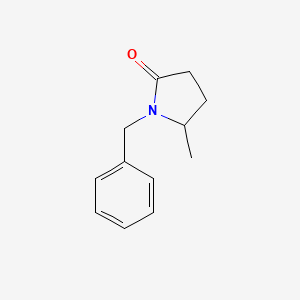

1-Benzyl-5-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of 1-Benzyl-5-methylpyrrolidin-2-one and its derivatives often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methylpyrrolidin-2-one can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-methylpyrrolidin-2-one include a boiling point of 155-160 °C (under a pressure of 13 Torr), a density of 1.084±0.06 g/cm3 (predicted), and an acidity coefficient (pKa) of -0.38±0.40 (predicted) .Applications De Recherche Scientifique

Organic Synthesis

MPHT plays a crucial role in organic synthesis. It serves as a modern reagent with broad applicability. Some notable uses include:

Neuroleptic Activity

Substituted ®-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides derived from 1-Benzyl-5-methylpyrrolidin-2-one exhibit stereoselective dopamine D-2 receptor blockade. These compounds have potential neuroleptic activity .

Pyrrolone Derivatives with Herbicidal Activity

Researchers have synthesized derivatives of 1-Benzyl-5-methylpyrrolidin-2-one with excellent herbicidal activity. These compounds inhibit protoporphyrinogen oxidase (PPO) and show promise as herbicides .

Chemical Reagent and Catalyst

MPHT acts as a bifunctional catalyst in oxidative bromination reactions of aromatic compounds. Its controlled release of bromine enhances safety and selectivity in various transformations .

Biologically Relevant Sulfoxide Synthesis

Organic ammonium tribromides, including MPHT, are used in the oxidation of sulfides to sulfoxides. Their low bromine concentration minimizes over-oxidation and unwanted side reactions, making them valuable in synthesizing biologically relevant sulfoxides .

Chemical Research and Characterization

1-Benzyl-5-methylpyrrolidin-2-one is studied extensively, and its properties are characterized using techniques like NMR, HPLC, and LC-MS .

Mécanisme D'action

Target of Action

Pyrrolidin-2-one derivatives, to which this compound belongs, are known to be versatile lead compounds for designing powerful bioactive agents .

Mode of Action

Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a way that induces prominent pharmaceutical effects .

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to influence various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s boiling point is 155-160 °c (at 13 torr), and its density is predicted to be 1084±006 g/cm3 . These properties may influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-benzyl-5-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLZRVVVADDTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2780552.png)

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)

![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)